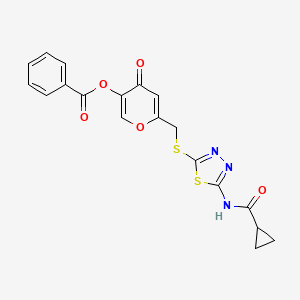![molecular formula C7H12N2O B3010932 rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one CAS No. 1825377-73-8](/img/structure/B3010932.png)
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a type of bicyclic compound. Bicyclic compounds are a type of organic compound with two fused rings. The structure of these compounds can vary greatly, leading to a wide range of physical and chemical properties .
Synthesis Analysis
The synthesis of bicyclic compounds often involves complex organic reactions. The exact method would depend on the specific structure and functional groups present in the compound .Molecular Structure Analysis
Bicyclic compounds have a unique structure with two fused rings. This structure can have a significant impact on the compound’s physical and chemical properties. The exact structure would depend on the specific atoms and functional groups present in the compound .Chemical Reactions Analysis
The chemical reactions involving bicyclic compounds can be quite complex and varied. The exact reactions would depend on the specific structure and functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. Bicyclic compounds can have a wide range of properties depending on these factors .Wissenschaftliche Forschungsanwendungen
PET Imaging in Mice
Gao et al. (2012) conducted a study on the potential use of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives as PET tracers for α7 nicotinic acetylcholine receptors (α7-nAChR) in mice. Their research focused on radiosynthesis, biodistribution, and the ability of these compounds to penetrate the blood-brain barrier and specifically label neuronal α7-nAChRs (Gao et al., 2012).
Cytotoxic Activity Against Tumor Cell Lines
Geiger et al. (2007) investigated the cytotoxic activity of certain rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one derivatives against human tumor cell lines, particularly small cell lung cancer cell line A-427. This research provided insights into the potential of these compounds in cancer therapy (Geiger et al., 2007).
Crystal Structure Analysis
Weber et al. (2001) analyzed the crystal structure of compounds related to rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one, providing valuable information on molecular distortions and structural properties, which is crucial for understanding the reactivity and potential applications of these compounds (Weber et al., 2001).
σ1 Receptor Affinity and Cytotoxicity
Holl et al. (2009) explored the σ1 receptor affinity and cytotoxicity of 6,8-diazabicyclo[3.2.2]nonane derivatives, including rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one. Their research highlighted the potential of these compounds in interacting with σ1 receptors and inhibiting the growth of tumor cell lines (Holl et al., 2009).
Local Anesthetic Activity and Low Toxicity
Malmakova et al. (2021) synthesized novel derivatives of rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one and investigated their biological activity and toxicity. They found that these compounds exhibit local anesthetic activity with low toxicity, which was recommended for further pharmacological study (Malmakova et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPIHDSEMFBJJK-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3010849.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)
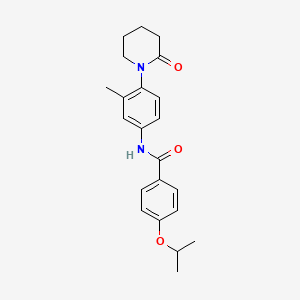
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)



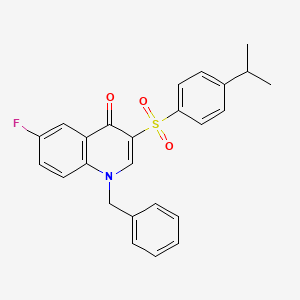
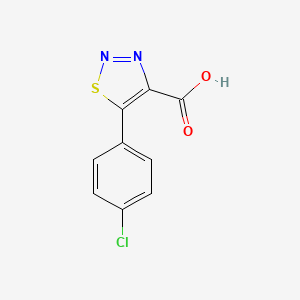
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3010865.png)
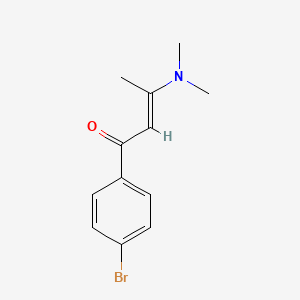
![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)
